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Compound of Interest

Compound Name: Antitumor agent-58

Cat. No.: B12396441 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and

antitumor activities of Antitumor agent-58, also identified as Compound C18. The document

synthesizes available data on its biological effects, particularly on human gastric carcinoma,

and explores its mechanism of action through key signaling pathways. While direct molecular

docking studies on Antitumor agent-58 are not publicly available, this guide presents a

representative molecular docking analysis of a structurally related quinazoline derivative with

p38 MAPK to provide plausible insights into its binding mechanism.

Core Compound Profile: Antitumor Agent-58
(Compound C18)
Antitumor agent-58 is a novel quinazoline derivative identified for its potent cytotoxic effects

against various cancer cell lines. It has demonstrated significant inhibitory activity, particularly

against the MGC-803 human gastric cancer cell line.

Chemical Structure:

The precise chemical structure of Antitumor agent-58 (Compound C18/18) is detailed in the

primary research literature.
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The antiproliferative effects of Antitumor agent-58 have been quantified against a panel of

human cancer cell lines. The data, summarized below, highlights its potency and selectivity.

Cell Line Cancer Type IC50 (µM)

MGC-803 Human Gastric Carcinoma 2.68[1][2]

MCF-7
Human Breast

Adenocarcinoma
>10

PC-9 Human Lung Adenocarcinoma >10

A549 Human Lung Carcinoma >10

H1975 Human Lung Adenocarcinoma >10

GES-1 Human Gastric Epithelial >30

Mechanism of Action: Induction of Apoptosis via
p38 and JNK Signaling
Antitumor agent-58 exerts its anticancer effects primarily by inducing apoptosis in cancer

cells. This process is mediated through the activation of the p38 and JNK signaling pathways,

which are key regulators of cellular responses to stress.

Signaling Pathway
The proposed mechanism involves the activation of the MAPK signaling cascade, leading to

mitochondrial dysfunction and subsequent apoptosis.
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Caption: Signaling pathway of Antitumor agent-58 in MGC-803 cells.

Effects on Cell Migration and Colony Formation
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In addition to inducing apoptosis, Antitumor agent-58 has been shown to inhibit the migration

and colony formation of MGC-803 cells, further contributing to its antitumor profile.

Molecular Docking Studies (Representative
Analysis)
As specific molecular docking data for Antitumor agent-58 is not available, this section

provides a representative analysis of a similar quinazoline derivative docked with p38α MAP

kinase (PDB ID: 1W7H). This serves to illustrate a plausible binding mode and key interactions

that could be relevant for Antitumor agent-58.

Binding Affinity and Interactions
The following table summarizes the predicted binding affinity and key interacting residues for a

representative quinazoline inhibitor with p38α MAP kinase.

Parameter Value

Binding Affinity (kcal/mol) -8.8

Interacting Residues

Hydrogen Bonds Met109, Gly110

Hydrophobic Interactions Leu75, Thr106, Ile107, Leu167

Pi-Alkyl Interactions Val38, Ala51, Lys53

Experimental Workflow: Molecular Docking
The following workflow outlines a standard protocol for performing molecular docking studies,

similar to what would be used to analyze Antitumor agent-58.
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Caption: A generalized workflow for molecular docking studies.

Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity

of Antitumor agent-58.

Cell Viability Assay (MTT Assay)
Cell Seeding: Plate MGC-803 cells in 96-well plates at a density of 5,000 cells/well and

incubate for 24 hours.
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Compound Treatment: Treat the cells with varying concentrations of Antitumor agent-58
and incubate for 72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at

37°C.

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-

response curve.

Cell Migration Assay (Wound Healing Assay)
Cell Seeding: Seed MGC-803 cells in 6-well plates and grow to 90% confluency.

Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

Compound Treatment: Wash with PBS and add fresh medium containing a non-lethal

concentration of Antitumor agent-58.

Image Acquisition: Capture images of the scratch at 0 and 48 hours.

Analysis: Measure the wound closure area to determine the effect on cell migration.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
Cell Treatment: Treat MGC-803 cells with different concentrations of Antitumor agent-58 for

48 hours.

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium

Iodide (PI) for 15 minutes in the dark.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b12396441?utm_src=pdf-body
https://www.benchchem.com/product/b12396441?utm_src=pdf-body
https://www.benchchem.com/product/b12396441?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage

of apoptotic cells.

Western Blot Analysis
Cell Lysis: Lyse the treated MGC-803 cells in RIPA buffer to extract total proteins.

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF)

membrane.

Immunoblotting: Block the membrane and incubate with primary antibodies against p38,

phospho-p38, JNK, phospho-JNK, and β-actin, followed by incubation with HRP-conjugated

secondary antibodies.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Conclusion
Antitumor agent-58 (Compound C18) is a promising antitumor compound with potent activity

against human gastric cancer cells. Its mechanism of action, involving the induction of

apoptosis via the p38 and JNK signaling pathways, makes it a valuable candidate for further

preclinical and clinical investigation. While direct molecular docking studies are yet to be

published, representative analyses suggest a plausible binding mode within the active site of

key kinases like p38 MAPK. The experimental protocols provided herein offer a robust

framework for the continued evaluation of this and similar compounds in the drug development

pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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